Dicyclohexyl [(5-nitrofuran-2-yl)methyl]phosphonate
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Overview
Description
Dicyclohexyl [(5-nitrofuran-2-yl)methyl]phosphonate is a chemical compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse biological activities, including antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl [(5-nitrofuran-2-yl)methyl]phosphonate typically involves the reaction of dicyclohexyl phosphite with 5-nitrofurfural under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl [(5-nitrofuran-2-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the phosphonate group under mild conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonates.
Scientific Research Applications
Dicyclohexyl [(5-nitrofuran-2-yl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic applications, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of dicyclohexyl [(5-nitrofuran-2-yl)methyl]phosphonate involves the interaction of the nitrofuran moiety with bacterial enzymes. The compound inhibits key enzymes involved in bacterial metabolism, leading to the disruption of essential cellular processes. The nitrofuran group is known to generate reactive oxygen species (ROS) that cause oxidative damage to bacterial cells, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: A nitrofuran derivative with similar antimicrobial properties.
Furaltadone: Another nitrofuran compound used as an antimicrobial agent.
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Uniqueness
Dicyclohexyl [(5-nitrofuran-2-yl)methyl]phosphonate is unique due to its specific phosphonate ester structure, which imparts distinct chemical reactivity and potential applications. The combination of the nitrofuran moiety with the phosphonate group enhances its versatility in various chemical and biological contexts.
Properties
CAS No. |
61736-87-6 |
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Molecular Formula |
C17H26NO6P |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-(dicyclohexyloxyphosphorylmethyl)-5-nitrofuran |
InChI |
InChI=1S/C17H26NO6P/c19-18(20)17-12-11-16(22-17)13-25(21,23-14-7-3-1-4-8-14)24-15-9-5-2-6-10-15/h11-12,14-15H,1-10,13H2 |
InChI Key |
YCAZQMRNPYCZQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OP(=O)(CC2=CC=C(O2)[N+](=O)[O-])OC3CCCCC3 |
Origin of Product |
United States |
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